
(6R)-5,6,7,8-Tetrahydro-L-biolumazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6R)-5,6,7,8-Tetrahydro-L-biolumazine is a chemical compound that belongs to the class of lumazines Lumazines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-5,6,7,8-Tetrahydro-L-biolumazine typically involves the reduction of lumazine derivatives. One common method is the catalytic hydrogenation of lumazine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired tetrahydro derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(6R)-5,6,7,8-Tetrahydro-L-biolumazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lumazine derivatives.
Reduction: Further reduction can lead to the formation of more reduced lumazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various lumazine derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.
科学研究应用
(6R)-5,6,7,8-Tetrahydro-L-biolumazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other lumazine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of luminescent materials and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of (6R)-5,6,7,8-Tetrahydro-L-biolumazine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of lumazine derivatives that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Lumazine: The parent compound from which (6R)-5,6,7,8-Tetrahydro-L-biolumazine is derived.
Riboflavin: A vitamin that contains a lumazine moiety and is involved in various biological processes.
Pteridine: A class of compounds structurally related to lumazines.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the tetrahydro moiety, which imparts distinct chemical and biological properties compared to other lumazine derivatives
属性
分子式 |
C9H14N4O4 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
(6R)-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C9H14N4O4/c1-3(14)6(15)4-2-10-7-5(11-4)8(16)13-9(17)12-7/h3-4,6,11,14-15H,2H2,1H3,(H3,10,12,13,16,17)/t3-,4+,6-/m0/s1 |
InChI 键 |
FEIPUTJWPLKVDJ-RPDRRWSUSA-N |
手性 SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=O)N2)O)O |
规范 SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=O)N2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
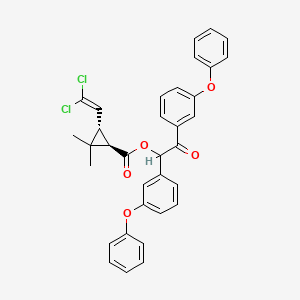
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
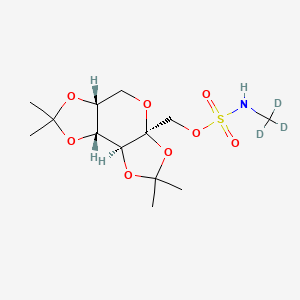
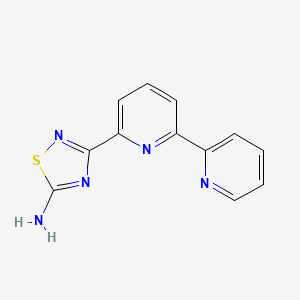
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)
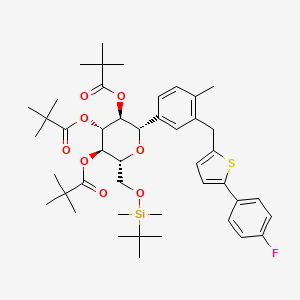
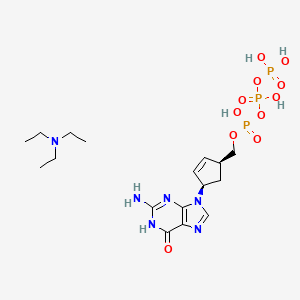

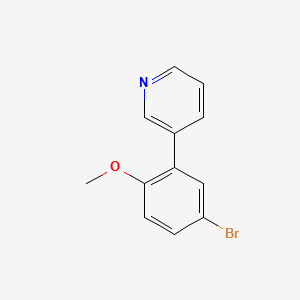

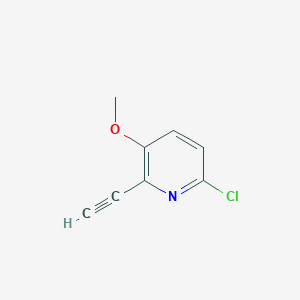

![tert-Butyl 7'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13852676.png)
